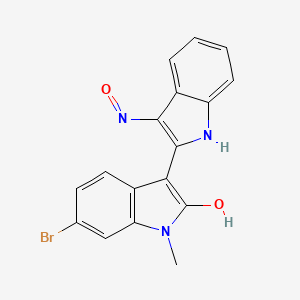

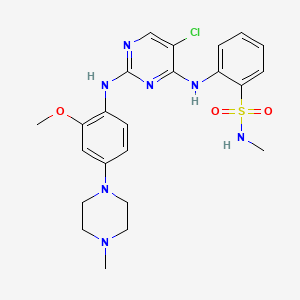

![molecular formula C18H25N5S2 B609019 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine CAS No. 1271738-62-5](/img/structure/B609019.png)

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine

説明

MI-2 is an inhibitor of the protein-protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins (IC50 = 446 nM). It binds to menin (Kd = 158 nM) and inhibits the menin interaction with the MLL fusion protein MLL-AF9 in HEK293 cells without affecting protein levels of menin or MLL-AF9. MI-2 inhibits the growth of mouse bone marrow cells (BMCs) expressing the Hoxa9 transformation-dependent MLL-AF9 (GI50 = 5 μM). It also inhibits the growth of MV4, KOPN-8, ML-2, and MonoMac6 MLL cells expressing MLL fusion proteins (GI50s = 9.5, 7.2, 8.7, and 18 μM, respectively), as well as induces hematopoietic differentiation.

MI-2 is a Menin-MLL Inhibitor with IC50 value of 0.45 μM.

科学的研究の応用

Antiproliferative Effects

A study conducted by Mallesha et al. (2012) in the field of antiproliferative activities demonstrated that derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which are structurally related to 4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, exhibited significant antiproliferative effects against human cancer cell lines. This indicates potential applications in cancer research and treatment (Mallesha et al., 2012).

Synthesis of Novel Compounds

Abu‐Hashem et al. (2020) and Xu et al. (2014) explored the synthesis of novel compounds involving thiazole and pyrimidine structures, similar to the chemical . These studies highlight the ongoing research in synthesizing new chemical entities with potential biological activities, including antimicrobial and anticancer properties (Abu‐Hashem et al., 2020); (Xu et al., 2014).

Antimicrobial Activity

Yurttaş et al. (2016) investigated dithiocarbamate derivatives bearing thiazole rings, which are structurally related to the compound , for their antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant microorganisms (Yurttaş et al., 2016).

Molecular Structure Studies

Anthal et al. (2018) conducted a study on the molecular structure of compounds including piperazine and pyrimidine rings, similar to the chemical structure . Understanding the molecular structure is essential for predicting and rationalizing the biological activities of these compounds (Anthal et al., 2018).

Receptor Affinity and Selectivity

Squarcialupi et al. (2017) explored the role of piperazin-1-yl moieties on the affinity and selectivity profiles of adenosine receptors. This study is relevant for understanding how modifications in chemical structures, like the addition of a piperazine ring, can affect the interaction with biological targets, which is crucial in drug design (Squarcialupi et al., 2017).

作用機序

Target of Action

MI-2 primarily targets the Menin-MLL (Mixed Lineage Leukemia) interaction . Menin is a tumor suppressor protein that directly controls cell growth in endocrine organs . MLL is a target of chromosomal translocations in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) .

Mode of Action

MI-2 binds to Menin with low nanomolar affinity (Kd =22nM) and very effectively disrupts the bivalent protein-protein interaction between Menin and MLL . This disruption is crucial as the leukemogenic effect of MLL fusion proteins depends on their direct interaction with Menin .

Biochemical Pathways

The Menin-MLL interaction regulates gene expression through various transcription factors and chromatin regulators . By inhibiting this interaction, MI-2 affects the expression of MLL target genes, leading to simultaneous hematopoietic differentiation induction and killing of non-differentiated population .

Pharmacokinetics

It’s known that mi-2 is cell-permeable , suggesting it can cross cell membranes to reach its target. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.

Result of Action

MI-2 has specific and very pronounced activity in MLL leukemia cells, including inhibition of cell proliferation, down-regulation of Hoxa9 expression, and differentiation . It has shown to inhibit the oncogenic proliferation of four MLL translocation-harboring human leukemia cell lines .

特性

IUPAC Name |

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5S2/c1-4-5-13-10-14-15(20-12-21-16(14)24-13)22-6-8-23(9-7-22)17-19-11-18(2,3)25-17/h10,12H,4-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQYLNYQAPCPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NCC(S4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716734 | |

| Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine | |

CAS RN |

1271738-62-5 | |

| Record name | 4-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

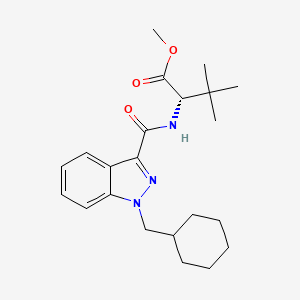

![(6R,7R)-4-methoxybenzyl 7-((Z)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide](/img/structure/B608936.png)

![ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate](/img/structure/B608940.png)

![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)

![1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B608953.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)

![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)